An In-depth Technical Guide to the Spectral Properties of 1,2,3,3-Tetramethyl-3H-indolium iodide
An In-depth Technical Guide to the Spectral Properties of 1,2,3,3-Tetramethyl-3H-indolium iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectral properties of 1,2,3,3-Tetramethyl-3H-indolium iodide. While direct quantitative spectral data for this compound is not extensively available in public literature, this document consolidates its known physicochemical characteristics and details its crucial role as a precursor in the synthesis of fluorescent probes and other spectrally active molecules. This guide also outlines the standard experimental protocols for conducting spectral analysis, providing researchers with the necessary methodologies to characterize this and similar compounds.
Introduction
1,2,3,3-Tetramethyl-3H-indolium iodide is a quaternary ammonium (B1175870) salt of an indoline (B122111) derivative. It is a stable, solid compound often appearing as a white to off-white or yellow powder.[1][2] While it serves as a fundamental building block in organic synthesis, its primary significance in the context of spectral properties lies in its role as a key reagent for creating more complex molecules with tailored absorption and fluorescence characteristics.[3] Notably, it is a common precursor for the synthesis of cyanine (B1664457) dyes and specialized fluorescent probes for various analytical applications, including the detection of specific ions.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of 1,2,3,3-Tetramethyl-3H-indolium iodide is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of 1,2,3,3-Tetramethyl-3H-indolium iodide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆IN | [1][2] |
| Molecular Weight | 301.17 g/mol | [1][2] |
| CAS Number | 5418-63-3 | [1][2] |
| Appearance | White to off-white or yellow powder/crystals | [1][2] |
| Melting Point | 258 °C (decomposes) | [2] |
| Solubility | Soluble in methanol (B129727) (25 mg/mL) | [2] |
| Purity | Typically ≥98% | [4][5] |
Spectral Properties: A Focus on Application
Direct and detailed quantitative spectral data for 1,2,3,3-Tetramethyl-3H-indolium iodide, such as its absorption maximum (λmax), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ), are not readily found in surveyed scientific literature. Its primary role is that of a non-fluorescent precursor which, upon reaction, forms part of a larger chromophoric or fluorophoric system.
To illustrate its application, Table 2 presents the spectral properties of a representative fluorescent probe synthesized using 1,2,3,3-Tetramethyl-3H-indolium iodide. This probe was developed for the detection of cyanide ions.[3]
Table 2: Spectral Properties of a Cyanide Probe Derived from 1,2,3,3-Tetramethyl-3H-indolium iodide
| Parameter | Value | Conditions | Reference(s) |
| Probe Name | Indolium-based fluorescent probe for CN⁻ | - | [3] |
| Fluorescence Emission Peak | ~361 nm (quenched by CN⁻) | In DMF/H₂O solution | [3] |
The synthesis of such probes typically involves a condensation reaction between 1,2,3,3-Tetramethyl-3H-indolium iodide and another organic molecule, in this case, 2-acetyl benzothiophene, to create a new molecule with distinct spectral characteristics.[3]
Experimental Protocols for Spectral Analysis
The following are detailed methodologies for the key experiments required to determine the spectral properties of 1,2,3,3-Tetramethyl-3H-indolium iodide or its derivatives.
UV-Visible Absorption Spectroscopy
This technique is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[6]
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Objective: To determine the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).
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Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, ethanol, or DMF) of a known concentration (e.g., 1 mM).[2][3]
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From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).
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A blank solution containing only the solvent should also be prepared.
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-
Procedure:
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Turn on the spectrophotometer and allow the lamps to warm up.
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Set the desired wavelength range for the scan (e.g., 200-800 nm).
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Fill a quartz cuvette with the blank solution and place it in the reference beam path.
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Fill another quartz cuvette with the sample solution and place it in the sample beam path.
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Run the scan to obtain the absorption spectrum.
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The wavelength of maximum absorbance (λmax) can be determined from the resulting spectrum.
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Fluorescence Spectroscopy
This technique is used to measure the emission of light from a sample that has absorbed light.[6]
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Objective: To determine the fluorescence emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield.
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of <0.1 at the excitation wavelength).
-
-
Procedure:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
First, an excitation spectrum is typically recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. The peak of the excitation spectrum often corresponds to the absorption maximum.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
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Scan the emission wavelengths over a range longer than the excitation wavelength to obtain the emission spectrum.
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The wavelength of maximum emission intensity (λem) is determined from this spectrum.
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The fluorescence quantum yield can be determined relative to a known standard.
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Visualizing Experimental and Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for spectral analysis and a representative synthetic pathway involving 1,2,3,3-Tetramethyl-3H-indolium iodide.
Caption: Experimental workflow for determining spectral properties.
Caption: Synthesis of a fluorescent probe from 1,2,3,3-Tetramethyl-3H-indolium iodide.
Conclusion
1,2,3,3-Tetramethyl-3H-indolium iodide is a valuable reagent in synthetic organic chemistry, particularly for the development of molecules with specific spectral properties. While the intrinsic spectral characteristics of the compound itself are not well-documented, its utility as a precursor is clearly established. The experimental protocols and illustrative pathways provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and its derivatives. Further research into the fundamental spectral properties of this core molecule could provide deeper insights into the design of novel fluorescent probes and other functional materials.
References
- 1. guidechem.com [guidechem.com]
- 2. 1,2,3,3-四甲基-3H-碘化吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,3-Tetramethyl-3H-indol-1-ium iodide | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. biocompare.com [biocompare.com]
